molecular formula C₂₂H₂₆O₆ B105660 Di-p-methylbenzylidenesorbitol CAS No. 81541-12-0

Di-p-methylbenzylidenesorbitol

Cat. No. B105660
CAS RN: 81541-12-0
M. Wt: 386.4 g/mol
InChI Key: LQAFKEDMOAMGAK-OVQJPPBNSA-N
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Description

Di-p-methylbenzylidenesorbitol is not directly mentioned in the provided papers. However, the concept of benzylidene derivatives is a recurring theme in the research. These compounds are typically synthesized by the reaction of aldehydes with other chemical species, forming a conjugated system that can exhibit various biological activities, including antimicrobial properties . The molecular structure of these compounds often includes a planar arrangement stabilized by intramolecular interactions, which can be crucial for their chemical behavior .

Synthesis Analysis

The synthesis of benzylidene derivatives, which are structurally related to Di-p-methylbenzylidenesorbitol, involves the reaction of aldehydes with other substrates. For instance, 2,6-dibenzylidene-3-methylcyclohexanone, a related compound, is synthesized by reacting 2-methyl-cyclohexanone with aromatic aldehydes . Similarly, metal complexes can be synthesized using benzylidene derivatives as ligands, as seen in the formation of palladium(II) and platinum(II) complexes . These synthetic routes often involve multiple steps and can be characterized by spectroscopic methods such as NMR and mass spectrometry .

Molecular Structure Analysis

The molecular structure of benzylidene derivatives is characterized by planarity and conjugation. X-ray diffraction methods are commonly used to determine the crystal structure, revealing the spatial arrangement of atoms and the presence of intramolecular interactions, such as hydrogen bonds, which can stabilize the molecule . The molecular geometry can influence the formation of chelate rings in metal complexes, as observed in palladium(II) and platinum(II) complexes .

Chemical Reactions Analysis

Benzylidene derivatives can participate in various chemical reactions, including the formation of metal complexes and the cleavage of carbon-halogen bonds. For example, bis(dibenzylidenacetone)palladium(0) reacts with phosphine ligands to form complexes that can cleave the carbon-halogen bond of chloroform or bromoform, yielding oxidative addition products . These reactions are often facilitated by the electronic properties of the benzylidene moiety.

Physical and Chemical Properties Analysis

The physical and chemical properties of benzylidene derivatives are influenced by their molecular structure. The planarity and conjugation within the molecule can affect its reactivity and interaction with other molecules. For instance, the crystal structure of 1-methyl-4-(p-methylbenzylidene)-2-methylseleno-5-imidazolinone shows that the molecule is approximately planar, which is important for its stability and reactivity . Additionally, the intermolecular interactions, such as C—H⋯O bonds, can influence the crystal packing and physical properties of the compound .

Scientific Research Applications

Synthesis and Chemical Properties

  • Di-p-methylbenzylidenesorbitol derivatives were studied for their potential anxiolytic activity. Phthalimide derivatives, prepared from di-methyl phthalate, were investigated using molecular modeling studies on benzodiazepines and barbiturates. These compounds were synthesized and evaluated for their anxiolytic activity, indicating potential applications in developing new anxiolytics (Hassanzadeh et al., 2008).

Applications in Biosensing and Enzyme Mimics

  • N,N′-Di-carboxy methyl perylene diimide (PDI) functionalized CuO nanocomposites exhibited enhanced peroxidase-like activity, suggesting potential use in biosensing. These nanocomposites demonstrated higher intrinsic peroxidase-like activity towards classical colorimetric substrates, highlighting their application in visual biosensing of hydrogen peroxide and glucose (Chen et al., 2017).

Adsorption and Removal of Contaminants

  • Research on adsorption properties of various compounds indicates the potential application of modified magnetic nanoparticles in adsorbing parabens. These nanoparticles demonstrated pH-independent adsorption behaviors due to π–π electron-donor–acceptor interactions, suggesting their use in removing contaminants from various products (Chen, Chiou, & Chang, 2017).

  • In another study, sepiolite, a low-cost adsorbent, was used for the removal of methyl violet and methylene blue from aqueous solutions. The adsorption kinetics indicated that the adsorption of dyes on sepiolite was a gradual process, and the kinetic models suggested that intra-particle diffusion was the main mechanism controlling the rate of dye sorption (Doğan, Özdemir, & Alkan, 2007).

Safety And Hazards

Avoid dust formation, breathing mist, gas or vapours. Avoid contacting with skin and eye. Use personal protective equipment. Wear chemical impermeable gloves. Ensure adequate ventilation. Remove all sources of ignition. Evacuate personnel to safe areas. Keep people away from and upwind of spill/leak .

Future Directions

The self-assembly behaviors of MDBS were further tuned by altering the different heat treatments . When the samples were prepared with a rapid heating rate (shorter annealing time), smaller amounts of melted PVDF were excluded due to the shorter time for aggregation of MDBS, leading to larger complex structures of MDBS and PVDF . Therefore, longer and thicker nanofibrils (around 100 nm) were observed using scanning electron microscopy .

properties

IUPAC Name

(1R)-1-[(4R,4aR,8aS)-2,6-bis(4-methylphenyl)-4,4a,8,8a-tetrahydro-[1,3]dioxino[5,4-d][1,3]dioxin-4-yl]ethane-1,2-diol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H26O6/c1-13-3-7-15(8-4-13)21-25-12-18-20(28-21)19(17(24)11-23)27-22(26-18)16-9-5-14(2)6-10-16/h3-10,17-24H,11-12H2,1-2H3/t17-,18+,19-,20-,21?,22?/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LQAFKEDMOAMGAK-RLCYQCIGSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2OCC3C(O2)C(OC(O3)C4=CC=C(C=C4)C)C(CO)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)C2OC[C@H]3[C@@H](O2)[C@H](OC(O3)C4=CC=C(C=C4)C)[C@@H](CO)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H26O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID3051381
Record name Di-p-methylbenzylidenesorbitol
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

386.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Di-p-methylbenzylidenesorbitol

CAS RN

81541-12-0, 54686-97-4
Record name 1,3:2,4-Di(p-methylbenzylidene)sorbitol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=81541-12-0
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Record name Di-p-methylbenzylidenesorbitol
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name D-Glucitol, 1,3:2,4-bis-O-[(4-methylphenyl)methylene]-
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Record name Di-p-methylbenzylidenesorbitol
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name D-Glucitol, bis-O-[(4-methylphenyl)methylene]
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Record name D-Glucitol, 1,3:2,4-bis-O-[(4-methylphenyl)methylene]
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Record name DI-P-METHYLBENZYLIDENESORBITOL
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
4
Citations
M Kristiansen, M Werner, T Tervoort, P Smith… - …, 2003 - ACS Publications
… for the system di-p-methylbenzylidenesorbitol (MDBS)/i-PP for concentrations up to 1 wt % of MDBS. This initial increases in complex viscosity have been shown to be caused by the …
Number of citations: 326 pubs.acs.org
R Menzel, I Pahl, S Dorey, T Maier, A Hauk - International Journal of …, 2023 - Elsevier
… The compound 4-methylbenzaldehyde (104–87-0) was found, which is the degradant from the known sorbitol-based clarifying agent di-p-methylbenzylidenesorbitol (54686–97-4). 4–…
Number of citations: 5 www.sciencedirect.com
S Aksel - 2015 - research-collection.ethz.ch
In general, polymers that can crystallize most often do so in the form of spherulitic structures, which are known to efficiently scatter visible light (wavelength~ 400-700 nm). Thus, semi-…
Number of citations: 2 www.research-collection.ethz.ch
G Wypych - 2021 - books.google.com
Handbook of Nucleating Agents, Second Edition gives engineers and materials scientists the information they need to increase the production rate, modify structure and morphology, …
Number of citations: 56 books.google.com

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